molecular formula C8H8BrNOS B6170299 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one CAS No. 2649014-30-0

7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one

Cat. No.: B6170299
CAS No.: 2649014-30-0
M. Wt: 246.1
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Description

7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is a chemical compound with the molecular formula C8H8BrNOS and a molecular weight of 246.13 g/mol It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one typically involves the bromination of 1-methyl-3H-1lambda6,2-benzothiazol-1-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Biological Research: It serves as a probe for studying various biological processes and interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s bromine atom can participate in halogen bonding, enhancing its binding affinity to target molecules. Additionally, the benzothiazole core can engage in π-π stacking interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one
  • 7-chloro-1-methyl-3H-1lambda6,2-benzothiazol-1-one
  • 7-fluoro-1-methyl-3H-1lambda6,2-benzothiazol-1-one

Uniqueness

7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is unique due to the presence of the bromine atom at the 7-position, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific halogen interactions, such as medicinal chemistry and material science .

Properties

CAS No.

2649014-30-0

Molecular Formula

C8H8BrNOS

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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